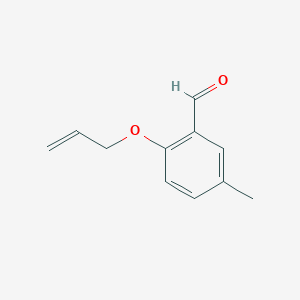

5-Methyl-2-(prop-2-en-1-yloxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-6-13-11-5-4-9(2)7-10(11)8-12/h3-5,7-8H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLNYNZDMMYRNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC=C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Chemical Transformations of 5 Methyl 2 Prop 2 En 1 Yloxy Benzaldehyde and Its Derivatives

Cascade Radical Cyclization Reactions

Cascade radical cyclization reactions represent a powerful strategy for the efficient synthesis of polycyclic compounds from acyclic precursors in a single operation. For derivatives of 5-Methyl-2-(prop-2-en-1-yloxy)benzaldehyde, these reactions are particularly useful for constructing chroman-4-one scaffolds, which are prevalent in many biologically active molecules.

The intramolecular cyclization of 2-allyloxybenzaldehyde derivatives is a key step in the formation of chroman-4-ones. This transformation can be initiated by various radical-generating systems, leading to the formation of a carbon-centered radical that subsequently cyclizes onto the aldehyde moiety.

A convenient method for the synthesis of 3-aryldifluoromethyl-containing chroman-4-one derivatives involves a silver-promoted radical cascade aryldifluoromethylation/cyclization of 2-allyloxybenzaldehydes. nih.govmdpi.com In this process, aryldifluoromethyl radicals are generated in situ from readily available gem-difluoroarylacetic acids. These radicals then add to the unactivated double bond of the allyloxy group, initiating a cascade cyclization to afford the desired chroman-4-one derivatives in moderate to good yields under mild reaction conditions. nih.govmdpi.com

The reaction is typically carried out using a silver salt, such as silver nitrate (AgNO₃), in the presence of an oxidant like potassium persulfate (K₂S₂O₈). mdpi.com The solvent system often consists of a mixture of an organic solvent and water. mdpi.com This method demonstrates good tolerance for various functional groups on the aromatic ring of the 2-allyloxybenzaldehyde substrate. mdpi.com

| Entry | Substrate | Aryldifluoroacetic Acid | Yield (%) |

| 1 | 2-(allyloxy)benzaldehyde | 2,2-difluoro-2-p-tolylacetic acid | 75 |

| 2 | 5-methyl-2-(allyloxy)benzaldehyde | 2,2-difluoro-2-p-tolylacetic acid | 78 |

| 3 | 2-(allyloxy)-5-bromobenzaldehyde | 2,2-difluoro-2-p-tolylacetic acid | 72 |

| 4 | 2-(allyloxy)-5-chlorobenzaldehyde | 2,2-difluoro-2-p-tolylacetic acid | 70 |

| 5 | 2-(allyloxy)naphthalene-1-carbaldehyde | 2,2-difluoro-2-p-tolylacetic acid | 65 |

Table 1: Silver-Promoted Aryldifluoromethylation/Cyclization of various 2-allyloxybenzaldehydes. Data is representative of the types of transformations possible.

Visible-light-promoted radical cyclizations have emerged as a green and efficient method for the synthesis of complex organic molecules. nih.govrsc.orgrsc.org These reactions often proceed under mild conditions, at room temperature, and without the need for harsh reagents. In the context of this compound, visible-light photoredox catalysis can be employed to initiate the radical cascade cyclization for the formation of chroman-4-one derivatives.

This approach typically involves the use of a photocatalyst that, upon irradiation with visible light, can promote the formation of the key radical intermediate. This methodology offers a sustainable alternative to traditional methods that often require high temperatures and stoichiometric amounts of hazardous reagents. nih.gov

| Entry | Substrate | Radical Precursor | Photocatalyst | Yield (%) |

| 1 | 2-(allyloxy)benzaldehyde | Ethyl 2-bromoacetate | Ru(bpy)₃Cl₂ | 85 |

| 2 | 5-methyl-2-(allyloxy)benzaldehyde | Ethyl 2-bromoacetate | fac-Ir(ppy)₃ | 88 |

| 3 | 2-(allyloxy)-5-chlorobenzaldehyde | Ethyl 2-bromoacetate | Eosin Y | 75 |

| 4 | 2-(allyloxy)benzaldehyde | Perfluorohexyl iodide | None (EDA complex) | 92 |

Table 2: Examples of Visible-Light-Promoted Cyclization for the formation of chroman-4-one derivatives and related structures. Data is illustrative of the general methodology.

Transition-metal-free radical cyclizations provide an attractive alternative for the synthesis of chroman-4-ones, avoiding the potential for metal contamination in the final products. Potassium persulfate (K₂S₂O₈) is a powerful and inexpensive oxidant that can be used to initiate radical reactions. rsc.org

In a K₂S₂O₈-mediated system, the persulfate anion can decompose upon heating to generate sulfate radical anions. These highly reactive radicals can then initiate the desired cascade cyclization of this compound. This method is often carried out in aqueous media, further enhancing its green credentials. rsc.org

| Entry | Substrate | Radical Precursor | Solvent | Yield (%) |

| 1 | 2-(allyloxy)benzaldehyde | Sodium triflinate | MeCN/H₂O | 82 |

| 2 | 5-methyl-2-(allyloxy)benzaldehyde | Sodium triflinate | MeCN/H₂O | 85 |

| 3 | 2-(allyloxy)-5-bromobenzaldehyde | Sodium triflinate | MeCN/H₂O | 78 |

| 4 | 2-(allyloxy)-5-methoxybenzaldehyde | Sodium triflinate | MeCN/H₂O | 75 |

Table 3: K₂S₂O₈-Mediated Transition-Metal-Free Radical Cyclization. Data is representative of this type of transformation.

Copper catalysis offers a cost-effective and versatile platform for a wide range of organic transformations, including radical cyclizations. nih.govsioc-journal.cnrsc.orgrsc.org Copper catalysts, in various oxidation states, can effectively initiate the radical cascade cyclization of 2-allyloxybenzaldehyde derivatives to yield chroman-4-ones.

These reactions can proceed through different mechanisms depending on the specific copper catalyst and reaction conditions employed. For instance, a copper(I) catalyst can engage in a single-electron transfer (SET) process with a suitable radical precursor to generate the key carbon-centered radical that initiates the cyclization.

| Entry | Substrate | Radical Precursor | Copper Catalyst | Yield (%) |

| 1 | 2-(allyloxy)benzaldehyde | Ethyl 2-bromoacetate | Cu(I)Br | 80 |

| 2 | 5-methyl-2-(allyloxy)benzaldehyde | Ethyl 2-bromoacetate | Cu(I)I | 83 |

| 3 | 2-(allyloxy)-5-chlorobenzaldehyde | Ethyl 2-bromoacetate | Cu(I)OTf | 77 |

| 4 | 2-(allyloxy)naphthalene-1-carbaldehyde | Ethyl 2-bromoacetate | Cu(I)Cl | 72 |

Table 4: Copper-Catalyzed Cyclization for the Synthesis of Chroman-4-one Derivatives. Data is illustrative of the general methodology.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. nih.govorganic-chemistry.orgrsc.org In the context of this compound, NHCs can catalyze an intramolecular hydroacylation reaction, leading to the formation of the corresponding chroman-4-one.

The catalytic cycle involves the initial reaction of the NHC with the aldehyde to form a Breslow intermediate. This intermediate then undergoes a [3+2] cycloaddition with the tethered alkene, followed by a proton transfer and elimination of the catalyst to afford the chroman-4-one product. This methodology provides a metal-free approach to these valuable heterocyclic compounds. rsc.org

| Entry | Substrate | NHC Precursor | Base | Yield (%) |

| 1 | 2-(allyloxy)benzaldehyde | 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride | DBU | 90 |

| 2 | 5-methyl-2-(allyloxy)benzaldehyde | 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride | DBU | 92 |

| 3 | 2-(allyloxy)-5-bromobenzaldehyde | 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride | K₂CO₃ | 85 |

| 4 | 2-(allyloxy)-4-methoxybenzaldehyde | 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride | DBU | 88 |

Table 5: NHC-Organocatalyzed Intramolecular Hydroacylation. Data is representative for this class of reaction.

Formation of Chroman-4-one Derivatives

Substituent Effects on Regioselectivity and Yield in Chroman-4-one Formation

Research into the aliphatic Claisen rearrangement has highlighted the profound impact of substituents on the reaction rate. While the basic rearrangement often requires high temperatures, the introduction of specific substituents can accelerate the reaction, allowing it to proceed under milder conditions. The understanding of these substituent effects is crucial for designing efficient synthetic routes.

In the context of chroman-4-one synthesis from 2-(allyloxy)arylaldehydes, the electronic properties of the substituents on the aromatic ring play a critical role. Generally, aryl aldehydes bearing electron-withdrawing groups tend to afford the desired chroman-4-one derivatives in higher yields compared to those with electron-donating substituents. For instance, in a cascade radical cyclization approach to chroman-4-ones, substrates with electron-withdrawing groups such as halogens resulted in good to excellent yields (62-80%), whereas electron-donating groups led to slightly lower yields (58-66%). nih.govnih.gov However, some strongly electron-withdrawing groups like nitro (NO2) and cyano (CN) groups have been reported to inhibit the reaction altogether under certain conditions. nih.gov

The regioselectivity of the initial Claisen rearrangement is governed by the ortho-para directing nature of the ether oxygen. In the case of this compound, the para-position to the oxygen is blocked by the methyl group. Therefore, the allyl group preferentially migrates to the ortho-position (C3), leading to the formation of 3-allyl-2-hydroxy-5-methylbenzaldehyde. Subsequent intramolecular cyclization then yields the corresponding chroman-4-one.

The following table summarizes the general effect of substituent electronic nature on the yield of chroman-4-one formation.

| Substituent Nature on Aromatic Ring | General Effect on Yield | Example Substituents |

|---|---|---|

| Electron-Withdrawing | Generally increases yield | -Cl, -Br, -F |

| Electron-Donating | Generally decreases yield | -OCH3, -CH3 |

| Strongly Electron-Withdrawing | May inhibit the reaction | -NO2, -CN |

Synthesis of Indanone and Other Polycyclic Heterocyclic Skeletons

While chroman-4-ones are a primary product from this compound, modifications of the reaction pathway can lead to the synthesis of other valuable heterocyclic skeletons, such as indanones. The synthesis of indanones from ortho-alkenylbenzaldehydes can be achieved through intramolecular hydroacylation.

A potential route to an indanone skeleton from this compound would first involve the aforementioned Claisen rearrangement to yield 3-allyl-2-hydroxy-5-methylbenzaldehyde. Subsequent protection of the phenol (B47542) and oxidation of the allyl group to a vinyl group would generate a 2-vinylbenzaldehyde derivative. This intermediate can then undergo intramolecular hydroacylation to form the indanone ring.

Recent advancements in catalysis have provided efficient methods for this transformation. For example, cobalt-chiral diphosphine catalytic systems have been shown to promote the intramolecular hydroacylation of 2-alkenylbenzaldehydes to afford indanone derivatives in good yields and with high enantioselectivities. organic-chemistry.orgelsevierpure.com Metal-free approaches have also been developed, utilizing organocatalysts like L-proline for the intramolecular hydroacylation of 2-vinylbenzaldehydes, offering a greener synthetic pathway. rsc.org

The general scheme for the synthesis of an indanone derivative from a 2-vinylbenzaldehyde is depicted below:

Furthermore, sequential Knoevenagel condensation followed by cyclization of ortho-vinylbenzaldehydes with active methylene (B1212753) compounds like malonates can also lead to indene derivatives, which are closely related to indanones and can be converted to them. nih.gov The selectivity between different products in these reactions can often be controlled by the choice of catalyst and reaction conditions. nih.gov

Intramolecular Rearrangement and Cycloaddition Reactions

Intramolecular Allyl Transfer to Aldehyde Moieties

An alternative reaction pathway for compounds like this compound involves the intramolecular transfer of the allyl group from the ether oxygen directly to the carbonyl carbon of the aldehyde. This reaction offers a direct route to homoallylic alcohols, which are valuable synthetic intermediates.

Studies have shown that this intramolecular allyl transfer can be facilitated by transition metal complexes, such as those of nickel(0). nih.gov The reaction proceeds through the oxidative addition of the nickel(0) complex to the allyl ether, followed by the intramolecular addition of the resulting allylnickel intermediate to the aldehyde carbonyl group.

The general transformation is as follows:

This type of reaction provides an atom-economical method for the formation of a new carbon-carbon bond and a secondary alcohol functionality in a single step. The efficiency and stereoselectivity of this process can be influenced by the nature of the metal catalyst and the ligands employed.

1,3-Dipolar Cycloaddition Reactions (e.g., with Azomethine Ylides)

The aldehyde functionality in this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. mdpi.comdiva-portal.orgnih.gov This powerful class of reactions allows for the construction of five-membered heterocyclic rings with high regio- and stereocontrol. nih.gov

A notable example is the reaction with azomethine ylides, which are nitrogen-based 1,3-dipoles. nih.gov Azomethine ylides can be generated in situ, for instance, from the condensation of an α-amino acid like proline with another aldehyde. The generated ylide can then react with the aldehyde group of this compound in an intermolecular fashion to yield oxazolidine derivatives. mdpi.com

The general scheme for the 1,3-dipolar cycloaddition of an azomethine ylide to an aldehyde is shown below:

This reaction is highly versatile, and by choosing different α-amino acids and reaction conditions, a variety of substituted oxazolidine and pyrrolidine scaffolds can be accessed. nih.gov While simple benzene (B151609) derivatives are generally unreactive as dipolarophiles in this context, the presence of the aldehyde group in this compound makes it a suitable substrate for cycloaddition with azomethine ylides. researchgate.net

Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis for Flavone Derivatives)

Olefin metathesis, particularly ring-closing metathesis (RCM), is a powerful tool for the synthesis of cyclic compounds, including oxygen-containing heterocycles like flavones. nih.gov A synthetic strategy towards flavone derivatives can be envisioned starting from this compound.

This would involve a Wittig-type reaction or another olefination method at the aldehyde to introduce a vinyl group, generating a diene. Subsequent ring-closing metathesis of this diene using a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, would lead to the formation of the chromene ring system characteristic of flavones.

The following table outlines a plausible synthetic sequence for the conversion of this compound to a flavone derivative via RCM.

| Step | Reaction | Intermediate/Product | Key Reagents |

|---|---|---|---|

| 1 | Olefination | Diene | Wittig reagent (e.g., Ph3P=CH2) |

| 2 | Ring-Closing Metathesis (RCM) | Chromene derivative | Grubbs or Hoveyda-Grubbs catalyst |

| 3 | Oxidation | Flavone derivative | Oxidizing agent (e.g., DDQ) |

The efficiency of the RCM step can be influenced by the specific catalyst used and the substitution pattern on the diene precursor. This approach offers a modern and versatile alternative to classical methods of flavone synthesis. beilstein-archives.org

Condensation and Derivatization Reactions

The aldehyde group of this compound is a versatile functional handle for a variety of condensation and derivatization reactions. A prominent example of a condensation reaction is the Knoevenagel condensation. wikipedia.org

In a Knoevenagel condensation, the aldehyde reacts with an active methylene compound (a compound with a CH2 group flanked by two electron-withdrawing groups) in the presence of a weak base as a catalyst. wikipedia.org This reaction typically results in the formation of a new carbon-carbon double bond.

Examples of active methylene compounds that can be used in Knoevenagel condensations with this compound include:

Diethyl malonate

Malononitrile

Ethyl acetoacetate

Cyanoacetic acid

The general reaction is as follows:

Beyond condensation reactions, the aldehyde functionality can be readily converted into a range of other functional groups through standard derivatization reactions. These reactions are often used for characterization or to introduce new functionalities into the molecule for further synthetic transformations.

Common derivatizations of the aldehyde group include the formation of:

Imines (Schiff bases): by reaction with primary amines.

Oximes: by reaction with hydroxylamine.

Hydrazones: by reaction with hydrazine or its derivatives (e.g., 2,4-dinitrophenylhydrazine).

Acetals: by reaction with alcohols in the presence of an acid catalyst.

These derivatization reactions provide access to a wide array of molecules with potentially interesting chemical and biological properties.

Formation of Hydrazone Derivatives

The aldehyde functional group in this compound is a key site for chemical reactivity, readily undergoing condensation reactions. One of the most significant of these is the formation of hydrazones. This reaction involves the treatment of the aldehyde with a hydrazine derivative (such as hydrazine hydrate or substituted hydrazines like phenylhydrazine) typically in an acidic or alcoholic medium.

The reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond (C=N), characteristic of the hydrazone linkage. The resulting hydrazone derivatives are often stable, crystalline solids and serve as important intermediates in the synthesis of various heterocyclic compounds and molecules with potential biological activity. The general mechanism for this synthesis is a well-established route for creating diverse molecular scaffolds. Studies on structurally similar molecules, such as 2-(prop-2-yn-1-yloxy)benzaldehydes, have shown that these condensation reactions proceed efficiently with various hydrazine derivatives to yield the corresponding hydrazones in good to excellent yields tubitak.gov.tr.

Interactive Data Table: Synthesis of Hydrazone Derivatives

| Reactant A | Reactant B | Product | Reaction Type |

|---|---|---|---|

| This compound | Hydrazine Hydrate | (E)-1-((5-methyl-2-(prop-2-en-1-yloxy)phenyl)methylene)hydrazine | Condensation |

| This compound | Phenylhydrazine | (E)-1-((5-methyl-2-(prop-2-en-1-yloxy)phenyl)methylene)-2-phenylhydrazine | Condensation |

Synthesis of Chalcone and Pyrimidine Derivatives

This compound is a valuable precursor for the synthesis of chalcones, which are bi-aromatic ketones linked by a three-carbon α,β-unsaturated carbonyl system ekb.eg. The synthesis is typically achieved through a Claisen-Schmidt condensation reaction. pnrjournal.comnih.govnih.gov In this base-catalyzed reaction, the aldehyde reacts with an acetophenone derivative. The aldehyde's lack of α-hydrogens prevents self-condensation, making it an ideal substrate for reacting with a ketone to form the characteristic chalcone backbone.

These chalcone derivatives are significant not only for their own biological activities but also as versatile intermediates for synthesizing various heterocyclic compounds. ekb.egpnrjournal.com Specifically, the α,β-unsaturated ketone moiety in the chalcone structure is susceptible to cyclization reactions. By reacting the synthesized chalcone with reagents like urea, thiourea, or guanidine in the presence of a base, a six-membered heterocyclic ring can be formed, leading to the creation of pyrimidine derivatives. pnrjournal.com This two-step process, starting from this compound, provides a straightforward route to complex heterocyclic systems of significant interest in medicinal chemistry.

Interactive Data Table: Reaction Scheme for Pyrimidine Synthesis

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound + Acetophenone | Base (e.g., NaOH, KOH) | Chalcone Derivative | Claisen-Schmidt Condensation |

| 2 | Chalcone Derivative | Urea or Guanidine | Pyrimidine Derivative | Cyclization |

Role as Precursors in Polymer Chemistry and Macromolecular Architectures

The unique structure of this compound, which contains a polymerizable allyl group, makes it a valuable building block in polymer science.

Incorporation into Functionalized Polymer Backbones

The pendant allyl group (-O-CH2-CH=CH2) on the benzaldehyde (B42025) ring provides a site for polymerization. This functionality allows the molecule to be incorporated as a monomer unit into polymer chains through various polymerization mechanisms, most notably radical polymerization. When copolymerized with other monomers, this compound can introduce aldehyde and allyl functionalities along the polymer backbone.

The presence of the allyl ether group is particularly useful for post-polymerization modification. The double bond of the allyl group can undergo a variety of chemical transformations, such as thiol-ene "click" reactions, epoxidation, dihydroxylation, and bromination. researchgate.net This versatility allows for the synthesis of highly functionalized polymers where the properties of the material can be tailored for specific applications after the main polymer chain has been formed. For instance, polymers incorporating allyl glycidyl ether have been shown to be highly versatile platforms for creating functional materials. nih.govdntb.gov.uanih.gov

Applications as Monomers or Initiators in Polymerization Reactions

As a monomer, this compound can participate in chain-growth polymerization. The allyl double bond can be activated by a radical initiator to form a growing polymer chain. This allows for the creation of homopolymers or, more commonly, copolymers where it is combined with other vinyl or acrylic monomers. The incorporation of this monomer imparts the chemical reactivity of the aldehyde group to the resulting macromolecule. Such aldehyde-functionalized polymers are of interest for applications requiring subsequent chemical modification, such as the immobilization of biomolecules or the formation of cross-linked networks.

While the molecule itself is primarily a monomer, its structure could potentially be modified to act as an initiator. For example, the phenolic precursor to this molecule could be derivatized with an initiator moiety (like an ATRP initiator) before the introduction of the allyl group, creating a bifunctional molecule that can both initiate polymerization and carry a reactive functional group. However, its primary and most direct role in polymerization is as a functional monomer that introduces valuable aldehyde and allyl handles into the polymer architecture.

Advanced Spectroscopic Characterization and Structural Elucidation for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of 5-Methyl-2-(prop-2-en-1-yloxy)benzaldehyde in solution. It provides detailed information about the chemical environment of each nucleus, enabling unambiguous confirmation of the compound's constitution and offering insights into its dynamic behavior.

¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals for the aldehydic, aromatic, allylic, and methyl protons.

Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically around δ 9.9-10.5 ppm, characteristic of aldehyde protons. rsc.org

Aromatic Protons: The three protons on the benzene (B151609) ring will appear as distinct multiplets in the aromatic region (δ 6.8-7.8 ppm). The proton ortho to the aldehyde group is expected to be the most deshielded.

Allyloxy Group Protons (-O-CH₂-CH=CH₂): This group will give rise to three distinct signals. The methylene (B1212753) protons adjacent to the oxygen (-O-CH₂) would appear as a doublet around δ 4.6 ppm. The vinyl protons would show a complex multiplet pattern: the internal proton (-CH=) would be a multiplet around δ 6.0 ppm, and the terminal vinylic protons (=CH₂) would appear as two separate multiplets between δ 5.2 and 5.5 ppm.

Methyl Proton (-CH₃): A sharp singlet for the methyl group attached to the aromatic ring is expected in the upfield region, around δ 2.3-2.4 ppm. rsc.org

¹³C NMR Analysis: The carbon-13 NMR spectrum complements the proton NMR data, with each unique carbon atom producing a distinct signal.

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most downfield signal, expected around δ 189-192 ppm. rsc.org

Aromatic Carbons: Six signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the oxygen (C-2) would be significantly downfield (around δ 160 ppm), while the carbon bearing the aldehyde (C-1) would be around δ 125-128 ppm.

Allyloxy Group Carbons (-O-CH₂-CH=CH₂): The methylene carbon (-O-CH₂) is expected around δ 69-70 ppm. The vinylic carbons are anticipated at approximately δ 132 ppm (-CH=) and δ 118 ppm (=CH₂).

Methyl Carbon (-CH₃): The methyl carbon signal would appear furthest upfield, typically around δ 20-22 ppm. rsc.org

| Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| Aldehyde | ¹H | 9.9 - 10.5 | Singlet (s) |

| Aldehyde | ¹³C | 189 - 192 | - |

| Aromatic | ¹H | 6.8 - 7.8 | Multiplets (m) |

| Aromatic | ¹³C | 112 - 161 | - |

| Allyl (-OCH₂) | ¹H | ~4.6 | Doublet (d) |

| Allyl (-OCH₂) | ¹³C | 69 - 70 | - |

| Allyl (-CH=) | ¹H | ~6.0 | Multiplet (m) |

| Allyl (-CH=) | ¹³C | ~132 | - |

| Allyl (=CH₂) | ¹H | 5.2 - 5.5 | Multiplets (m) |

| Allyl (=CH₂) | ¹³C | ~118 | - |

| Methyl | ¹H | 2.3 - 2.4 | Singlet (s) |

| Methyl | ¹³C | 20 - 22 | - |

Due to the flexible nature of the allyloxy side chain, this compound can exist in various conformations. NMR techniques are powerful tools for investigating these conformational preferences in solution. sjsu.edu While specific studies on this molecule are not available, the methodology can be described.

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space correlations between protons. For instance, NOE correlations between the allyloxy methylene protons and the aromatic proton at position 3 would indicate a spatial proximity, helping to define the orientation of the side chain relative to the benzene ring.

Variable-temperature NMR studies could also provide insights into the rotational energy barriers around the C(aryl)-O and O-C(allyl) bonds. Changes in the NMR spectrum upon cooling could indicate the "freezing out" of a single preferred conformer from a mixture of rapidly interconverting conformations at room temperature. sjsu.edu

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic data without the need for sample quenching or workup. ed.ac.uk This technique is highly applicable for studying reactions involving this compound.

A classic reaction for this substrate is the Claisen rearrangement, where heating the compound would lead to the formation of 3-allyl-2-hydroxy-5-methylbenzaldehyde. Using in-situ ¹H NMR, one could monitor the disappearance of the starting material's allyloxy signals and the simultaneous appearance of signals corresponding to the rearranged product's allyl and hydroxyl groups. This would enable the determination of reaction rates and the detection of any potential reaction intermediates. ed.ac.uk Similarly, condensation reactions involving the aldehyde group could be monitored to understand their kinetics and mechanisms.

X-ray Crystallography

X-ray crystallography provides precise information about the arrangement of atoms in the solid state, offering definitive structural proof and insights into intermolecular interactions that govern crystal packing.

While the crystal structure of this compound itself has not been reported in the provided sources, the structure of a closely related derivative, 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde, has been determined by single-crystal X-ray diffraction. researchgate.net This derivative shares the core 5-methylbenzaldehyde scaffold, providing valuable structural information.

The analysis of 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde revealed that it crystallizes in the monoclinic space group P2₁/c. researchgate.net The molecular structure confirms the substitution pattern on the benzene ring. Such studies provide precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry in the solid state. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.205 (4) |

| b (Å) | 8.9184 (19) |

| c (Å) | 6.974 (2) |

| β (°) | 94.098 (6) |

| Volume (ų) | 927.8 (3) |

| Z | 4 |

The crystal packing of benzaldehyde (B42025) derivatives is stabilized by a network of non-covalent interactions. rsc.org In the case of 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde, a key feature is a strong intramolecular O—H···O hydrogen bond between the hydroxyl group and the aldehyde oxygen atom, which forms a stable six-membered ring motif. researchgate.net

In the absence of strong hydrogen bond donors like -OH in the parent compound this compound, the crystal packing would be primarily dictated by weaker interactions. These would likely include:

C—H···O Hydrogen Bonds: Interactions between aromatic or aliphatic C-H groups and the oxygen atoms of the ether and aldehyde functionalities are expected to play a significant role in the supramolecular assembly. rsc.org

C—H···π Interactions: The interaction of C-H bonds with the electron-rich π-system of the benzene ring is another common feature in the crystal packing of aromatic compounds. rsc.org

These varied intermolecular forces collectively determine the three-dimensional architecture of the molecular crystal, influencing its physical properties. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₁H₁₂O₂), the molecular weight is 176.21 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 176.

The fragmentation of this molecule would likely proceed through several characteristic pathways, driven by the stability of the resulting fragments. Key fragmentation patterns for aromatic aldehydes and ethers can be predicted.

Alpha-Cleavage: A common fragmentation for aldehydes is the loss of a hydrogen radical (H•) from the formyl group, leading to a stable acylium ion. This would produce a significant peak at m/z 175 ([M-1]⁺). Another alpha-cleavage could involve the loss of the entire formyl group (•CHO), resulting in a fragment at m/z 147 ([M-29]⁺).

Cleavage of the Allyl Group: The prop-2-en-1-yloxy (allyloxy) group can undergo cleavage. Loss of the allyl radical (•C₃H₅) would generate a fragment corresponding to the 2-hydroxy-5-methylbenzaldehyde (B1329341) cation at m/z 135.

McLafferty Rearrangement: While less common for aromatic aldehydes themselves, rearrangements within the side chain are possible.

Aromatic Ring Fragmentation: The substituted benzene ring itself can fragment, typically leading to smaller ions, such as the phenyl cation at m/z 77, although this is more characteristic of simpler benzaldehydes.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Daltons) | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 176 | [C₁₁H₁₂O₂]⁺ | Molecular Ion ([M]⁺) |

| 175 | [C₁₁H₁₁O₂]⁺ | Loss of H• from aldehyde ([M-1]⁺) |

| 147 | [C₈H₉O]⁺ | Loss of •CHO group ([M-29]⁺) |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Mechanistic Evidence

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands corresponding to its aldehyde, ether, aromatic, and alkene moieties.

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1705 cm⁻¹. The conjugation with the aromatic ring typically lowers the frequency compared to aliphatic aldehydes.

C-H Stretch (Aldehyde): Two characteristic, weaker bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹ due to the C-H bond of the aldehyde group.

C-O-C Stretch (Ether): The asymmetric stretching of the aryl-alkyl ether linkage would produce a strong band around 1240-1260 cm⁻¹, and a symmetric stretch would appear near 1020-1075 cm⁻¹.

=C-H and C=C Stretches (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of peaks above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). The C=C stretching vibrations within the benzene ring are expected to cause several bands in the 1450-1600 cm⁻¹ region.

=C-H and C=C Stretches (Alkene): The C=C stretch of the allyl group should appear around 1645 cm⁻¹. The C-H stretch for the sp²-hybridized carbons of the vinyl group will be found just above 3000 cm⁻¹.

C-H Bends (Aromatic): Out-of-plane C-H bending vibrations can provide information about the substitution pattern of the benzene ring. For a 1,2,4-trisubstituted ring, a characteristic band is expected in the 800-885 cm⁻¹ region.

Table 2: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3080 | =C-H (Alkene) | Stretch |

| ~3030 | =C-H (Aromatic) | Stretch |

| ~2925 | -C-H (Methyl) | Asymmetric Stretch |

| ~2820, ~2720 | -C-H (Aldehyde) | Stretch (Fermi doublet) |

| ~1695 | C=O (Aldehyde) | Stretch |

| ~1645 | C=C (Alkene) | Stretch |

| ~1600, ~1480 | C=C (Aromatic) | Ring Stretch |

| ~1250 | C-O-C (Aryl Ether) | Asymmetric Stretch |

| ~1040 | C-O-C (Alkyl Ether) | Symmetric Stretch |

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from the substituted benzaldehyde chromophore.

The primary electronic transitions observed in aromatic aldehydes are:

π → π* Transitions: These are typically high-intensity absorptions. For benzaldehyde, a strong band corresponding to the π → π* transition of the benzene ring is observed around 248 nm. The presence of the methyl and alkoxy substituents on the ring is expected to cause a bathochromic (red) shift, moving this peak to a slightly longer wavelength.

n → π* Transitions: This is a lower-intensity absorption resulting from the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. In benzaldehyde, this transition appears as a weaker, broader band around 283 nm. This transition is also likely to be present in the target molecule.

The allyl group itself does not significantly contribute to absorption in the standard UV-Vis range (above 200 nm), but the ether linkage acts as an auxochrome, which can influence the intensity and wavelength of the primary aromatic absorptions.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Predicted λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~250-260 | π → π* | Substituted Benzene Ring |

Computational Chemistry and Theoretical Studies on 5 Methyl 2 Prop 2 En 1 Yloxy Benzaldehyde and Its Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of applications, from reaction mechanism elucidation to the analysis of molecular properties.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. For 5-Methyl-2-(prop-2-en-1-yloxy)benzaldehyde, this could be applied to various reactions involving the aldehyde functional group, such as nucleophilic additions, condensations, or oxidations.

A typical DFT study on a reaction mechanism, for instance, the formation of a Schiff base from the reaction of a substituted benzaldehyde (B42025) with an amine, involves locating the transition states for each step. nih.gov For the reaction involving this compound, theoretical calculations would identify the key transition states, such as the initial nucleophilic attack on the carbonyl carbon, the subsequent proton transfer leading to a hemiaminal intermediate, and the final dehydration step to form the C=N double bond. nih.gov The calculated activation energies for these steps provide a quantitative measure of the reaction kinetics. For example, in a study on the reaction of benzaldehyde with 4-amine-4H-1,2,4-triazole, three distinct transition states were identified corresponding to hemiaminal formation, internal rearrangement, and water elimination. nih.gov Similar principles would apply to reactions involving this compound, where the electronic effects of the methyl and prop-2-en-1-yloxy substituents would influence the energies of these transition states.

Table 1: Hypothetical DFT-Calculated Activation Energies (kcal/mol) for Schiff Base Formation

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | TS1 | 15.2 |

| Proton Transfer | TS2 | 8.5 |

| Dehydration | TS3 | 21.8 |

Note: Data is hypothetical and for illustrative purposes.

Analysis of Conformational Preferences and Energy Landscapes

The flexibility of the prop-2-en-1-yloxy side chain in this compound means that the molecule can exist in multiple conformations. DFT calculations can be used to explore the potential energy landscape, identifying the most stable conformers and the energy barriers between them. nih.gov This is typically achieved by systematically rotating the rotatable bonds (e.g., C-O-C and O-C-C bonds of the ether linkage) and calculating the energy of the resulting geometries.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 178.5 | 0.00 |

| 2 | 85.2 | 2.15 |

| 3 | -88.9 | 2.20 |

| 4 | 0.5 | 4.78 |

Note: Data is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netacs.org The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons. researchgate.net

For this compound, DFT calculations can determine the energies of the HOMO and LUMO and visualize their distribution. ijaresm.com The HOMO is likely to be distributed over the electron-rich aromatic ring and the oxygen atom of the ether group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be localized on the aldehyde group, specifically the carbonyl carbon, marking it as the site for nucleophilic attack. researchgate.net The HOMO-LUMO energy gap is a crucial parameter; a smaller gap generally implies higher reactivity and greater polarizability. researchgate.net

Table 3: Hypothetical FMO Properties of this compound and Analogs

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzaldehyde | -6.95 | -1.85 | 5.10 |

| 5-Methylbenzaldehyde | -6.78 | -1.79 | 4.99 |

| This compound | -6.65 | -1.82 | 4.83 |

Note: Data is hypothetical and for illustrative purposes, showing expected trends from electron-donating groups.

Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular Interactions

Beyond the properties of a single molecule, DFT can be used to study how molecules interact with each other. Non-Covalent Interaction (NCI) analysis is a visualization technique that identifies regions of weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, in real space. researchgate.netresearchgate.netrogue-scholar.org For this compound, NCI plots would reveal how molecules pack in a condensed phase, highlighting, for example, π-π stacking interactions between benzene (B151609) rings or weak C-H···O interactions. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to define atoms and the bonds between them. up.ac.zanih.gov By locating bond critical points (BCPs) in the electron density, QTAIM can characterize the nature of chemical bonds and weaker intermolecular interactions. The properties of the electron density at these points (e.g., its magnitude and the Laplacian) can distinguish between shared covalent interactions and closed-shell non-covalent interactions. up.ac.za

Structure-Reactivity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its chemical reactivity or biological activity. nih.govnih.gov Computational methods are invaluable for developing quantitative SAR (QSAR) models by providing descriptors that quantify various aspects of a molecule's electronic and steric properties.

Assessment of Substituent Effects on Reaction Outcomes and Selectivity

The reactivity of the aldehyde group in this compound is modulated by the two substituents on the benzene ring: the methyl group at the 5-position and the prop-2-en-1-yloxy group at the 2-position. Both are generally considered electron-donating groups. The methyl group donates electron density via hyperconjugation and a weak inductive effect, while the alkoxy group donates strongly through resonance (mesomeric effect) and withdraws through a weaker inductive effect. researchgate.netresearchgate.net

Table 4: Hypothetical Hammett Constants and Calculated Reaction Rates for Substituted Benzaldehydes

| Substituent (para) | Hammett Constant (σp) | Relative Rate (k/kH) |

|---|---|---|

| -NO2 | 0.78 | 15.5 |

| -Cl | 0.23 | 2.1 |

| -H | 0.00 | 1.0 |

| -CH3 | -0.17 | 0.45 |

| -OCH3 | -0.27 | 0.28 |

Note: Data is hypothetical and for illustrative purposes, showing the general trend for nucleophilic addition to the aldehyde.

Theoretical Modeling of Allyloxy Moiety Influence on Reaction Pathways

The presence of the allyloxy moiety on the benzaldehyde scaffold introduces unique reactivity, primarily governed by its susceptibility to undergo pericyclic reactions. Computational studies, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways influenced by this functional group. The most significant reaction pathway for aryl allyl ethers, such as this compound, is the Claisen rearrangement, a thermally induced rsc.orgrsc.org-sigmatropic shift. pku.edu.cnrsc.org

Theoretical models demonstrate that the allyloxy group is not merely a substituent but an active participant in the reaction. The rearrangement proceeds through a concerted, cyclic transition state where the C-O bond of the ether is broken simultaneously with the formation of a new C-C bond between the terminal carbon of the allyl group and the ortho-position of the aromatic ring. rsc.org DFT calculations on analogous allyl phenyl ether systems have been used to map the internal reaction coordinate (IRC) and characterize the transition state geometry. pku.edu.cnrsc.org

The influence of the allyloxy moiety is evident in the electronic redistribution during the reaction. Topological analysis of the Electron Localization Function (ELF) shows how the electron density shifts from the C-O bond and the aromatic system to form the new C-C bond, leading to a temporary disruption of the ring's aromaticity in the transition state. rsc.org The reaction ultimately yields an ortho-allyl phenol (B47542) intermediate. researchgate.net Calculations consistently show that this rsc.orgrsc.org-sigmatropic shift is the rate-limiting step. researchgate.net The activation energy for this process is a key parameter determined from these theoretical models, providing insight into the reaction kinetics.

| Computational Method | System | Calculated Parameter | Value |

|---|---|---|---|

| B3LYP/6-31G(d) | Allyl Phenyl Ether | Activation Free Energy (ΔG‡) | ~37 kcal/mol |

| M05-2X/6-311G(d) | Allyl Phenyl Ether | Transition State C-O Bond Length | ~1.9 Å |

| M05-2X/6-311G(d) | Allyl Phenyl Ether | Transition State C-C Bond Length | ~2.2 Å |

Data are representative values sourced by analogy from computational studies on the parent allyl phenyl ether system. rsc.orgresearchgate.net

Molecular Dynamics Simulations (if applicable, for conformational flexibility)

Computational chemistry addresses this through conformational analysis, typically performed by systematically rotating specific dihedral angles and calculating the potential energy at each step using DFT or other quantum mechanical methods. For this compound, the critical dihedral angles that define its conformation are:

τ1 (C-C-O-C): Rotation around the Ar-O bond.

τ2 (C-O-C-C): Rotation around the O-CH₂ bond.

By performing a potential energy surface (PES) scan, researchers can identify the lowest energy conformers (ground states) and the energy barriers for rotation between them. This analysis reveals the most stable spatial arrangements of the molecule and the flexibility it possesses at different energy levels. Such studies on analogous benzothiazole (B30560) and benzaldehyde oxime derivatives show that molecules can possess multiple stable conformers with small energy differences between them.

| Conformer | Dihedral Angle (τ2: C-O-C=C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| A | ~60° | 0.2 | Gauche conformation |

| B | 180° | 0.0 | Anti (most stable) conformation |

| C | ~300° | 0.2 | Gauche conformation |

This table is illustrative, demonstrating the typical energetic profile for rotation around the O-CH₂ bond in an allyloxy system based on general principles of conformational analysis.

This theoretical approach provides fundamental insights into the molecule's structural dynamics, which can influence its crystalline packing, solvent interactions, and accessibility of reactive sites.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research will likely focus on developing greener synthetic routes to 5-Methyl-2-(prop-2-en-1-yloxy)benzaldehyde, moving away from traditional methods that may involve harsh conditions or hazardous reagents. Key areas of investigation will include the use of aqueous media, biodegradable solvents, and alternative energy sources like microwave irradiation to drive the synthesis. researchgate.netrsc.org For instance, a catalyst-free approach in aqueous media under microwave irradiation has been successfully employed for the synthesis of related chromene derivatives, suggesting a potential green pathway for the synthesis of the target compound. rsc.org

Another promising direction is the application of recyclable catalytic systems. For example, a Ru(II)/PEG-400 system has been used for the synthesis of indolyl-hydroxy oxindoles, highlighting the potential for homogeneous recyclable catalysts in related syntheses. researchgate.net Such methodologies not only reduce the environmental impact but also often lead to improved yields and simplified purification procedures. researchgate.net

| Synthetic Approach | Potential Advantages |

| Microwave-assisted synthesis in aqueous media | Faster reaction times, reduced energy consumption, use of an environmentally benign solvent. rsc.org |

| Recyclable catalytic systems (e.g., Ru(II)/PEG-400) | Catalyst can be recovered and reused, reducing waste and cost. researchgate.net |

| Solvent-free reactions | Eliminates the need for potentially harmful organic solvents, leading to a cleaner process. researchgate.net |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

To improve the synthesis of this compound and its derivatives, researchers are expected to explore innovative catalytic systems. One such area is the use of palladium-catalyzed reactions, like the Tsuji-Trost allylation, which can be performed under mechanochemical, solvent-free conditions. nih.gov This method offers high yields, low catalyst loadings, and mild reaction conditions. nih.gov

Organocatalysis presents another exciting frontier. For example, organo-SOMO (Singly Occupied Molecular Orbital) catalysis has been used for the intramolecular asymmetric allylation of aldehydes. princeton.edursc.org This technique allows for the enantioselective formation of complex ring systems and could be adapted for transformations involving the aldehyde group of the target molecule. princeton.edursc.org Furthermore, the development of metal-free catalysts, such as L-proline, for intramolecular hydroacylation of related vinylbenzaldehydes, offers a greener alternative to traditional transition-metal-catalyzed methods. rsc.org

| Catalytic System | Key Features | Potential Application |

| Palladium-catalyzed Tsuji–Trost allylation | Mechanochemical, solvent-free, low catalyst loading, high yields. nih.gov | Efficient and selective O-allylation of 5-methylsalicylaldehyde. |

| Organo-SOMO catalysis | Enantioselective, forms complex ring systems. princeton.edursc.org | Asymmetric transformations of the aldehyde group. |

| Metal-free catalysts (e.g., L-proline) | Environmentally benign, avoids transition metal contamination. rsc.org | Intramolecular reactions to form novel cyclic structures. |

Design and Synthesis of Advanced Functional Materials Incorporating this Motif

The unique chemical structure of this compound, featuring both an aldehyde and an allyl group, makes it a versatile building block for the creation of advanced functional materials. The aldehyde group can be readily transformed into various other functional groups, while the allyl group can participate in polymerization reactions.

Future research could focus on synthesizing polymers with novel optical, electronic, or thermal properties. The incorporation of this benzaldehyde (B42025) derivative into polymer backbones could lead to materials with applications in areas such as organic light-emitting diodes (OLEDs), sensors, or advanced coatings. The aromatic ring and the ether linkage can impart rigidity and thermal stability to the polymer chains, while the methyl group can influence solubility and processing characteristics.

Mechanistic Investigations of Complex Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time and resources. researchgate.netbeilstein-journals.orgnih.gov The aldehyde functionality of this compound makes it an ideal candidate for participation in various MCRs.

Future work in this area will likely involve the design of new MCRs that utilize this compound as a key starting material. rsc.orgnih.gov Detailed mechanistic studies, employing both computational and experimental techniques, will be crucial to understand the intricate reaction pathways and to optimize reaction conditions for the selective synthesis of desired products. rsc.orgnih.gov Such investigations could lead to the discovery of novel molecular scaffolds with potential applications in medicinal chemistry and materials science. nih.gov For instance, understanding the enamine-iminium intermediate mechanism in related benzaldehyde reactions has led to greener synthetic routes. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.